molecular formula C61H85ClN8O10 B15137345 Cy5-PEG8-Tetrazin

Cy5-PEG8-Tetrazin

Cat. No.: B15137345
M. Wt: 1125.8 g/mol
InChI Key: GCSCPLBTZKXTKH-UHFFFAOYSA-N
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Description

Cy5-PEG8-Tetrazin is a fluorescent dye derivative of Cyanine 5 (Cy5) that contains seven polyethylene glycol (PEG) units and a tetrazine group. This compound is particularly notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . This unique reactivity makes this compound a valuable tool in various scientific research applications, especially in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG8-Tetrazin typically involves the conjugation of Cyanine 5 (Cy5) with a PEG linker and a tetrazine group. The process begins with the preparation of Cyanine 5, followed by the attachment of the PEG linker through a series of coupling reactions. Finally, the tetrazine group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG8-Tetrazin primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules. This reaction is highly specific and occurs rapidly under mild conditions .

Common Reagents and Conditions

The iEDDA reaction involving this compound typically requires the presence of TCO-containing molecules. The reaction conditions are generally mild, often occurring at room temperature and neutral pH .

Major Products Formed

The major product formed from the iEDDA reaction between this compound and TCO-containing molecules is a stable covalent adduct. This product retains the fluorescent properties of Cy5, making it useful for various imaging applications .

Scientific Research Applications

Chemistry

In chemistry, Cy5-PEG8-Tetrazin is used for labeling and tracking molecules in various reactions. Its fluorescent properties allow researchers to monitor reaction progress and study molecular interactions in real-time .

Biology

In biological research, this compound is employed for cellular labeling and imaging. Its ability to undergo bioorthogonal reactions makes it ideal for tagging specific biomolecules without interfering with native biological processes .

Medicine

In medicine, this compound is used in diagnostic imaging and targeted drug delivery. Its fluorescent properties enable the visualization of specific tissues or cells, aiding in the diagnosis and treatment of various diseases .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and sensors. Its unique reactivity and fluorescent properties make it valuable for creating responsive materials and detecting specific analytes .

Mechanism of Action

Cy5-PEG8-Tetrazin exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules. This reaction involves the formation of a covalent bond between the tetrazine group and the TCO group, resulting in a stable adduct. The fluorescent properties of Cy5 allow for the visualization of this reaction, making it useful for various imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of seven PEG units and a tetrazine group, which provides optimal solubility and reactivity. Its fluorescent properties, coupled with its ability to undergo rapid and specific bioorthogonal reactions, make it a versatile tool in various scientific research applications .

Properties

Molecular Formula

C61H85ClN8O10

Molecular Weight

1125.8 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride

InChI

InChI=1S/C61H84N8O10.ClH/c1-48-64-66-59(67-65-48)50-26-24-49(25-27-50)47-63-58(71)28-31-72-33-35-74-37-39-76-41-43-78-45-46-79-44-42-77-40-38-75-36-34-73-32-29-62-57(70)23-11-8-16-30-69-54-20-15-13-18-52(54)61(4,5)56(69)22-10-7-9-21-55-60(2,3)51-17-12-14-19-53(51)68(55)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-47H2,1-6H3,(H-,62,63,70,71);1H

InChI Key

GCSCPLBTZKXTKH-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-]

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-]

Origin of Product

United States

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